molecular formula C13H6ClN3O B13928203 3-(5-Chlorooxazolo[5,4-b]pyridine-2-yl)benzonitrile

3-(5-Chlorooxazolo[5,4-b]pyridine-2-yl)benzonitrile

Katalognummer: B13928203
Molekulargewicht: 255.66 g/mol
InChI-Schlüssel: DLCVGLSJNKLDKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Chlorooxazolo[5,4-b]pyridine-2-yl)benzonitrile is a heterocyclic compound that features a fused oxazole and pyridine ring system with a benzonitrile moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloro substituent and the benzonitrile group imparts unique chemical properties that make it a valuable target for synthesis and study.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chlorooxazolo[5,4-b]pyridine-2-yl)benzonitrile typically involves the cyclization of appropriate precursors. One common method involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach includes the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide, followed by cyclization with phosphorus oxychloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-throughput screening and optimization of reaction conditions, can be applied to scale up the production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Chlorooxazolo[5,4-b]pyridine-2-yl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

    Cyclization Reactions: The oxazole and pyridine rings can be further functionalized through cyclization reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include phosphorus oxychloride, polyphosphoric acid, sodium ethoxide, and ethyl formate . Reaction conditions typically involve heating and the use of solvents such as dimethylformamide (DMF) or acetonitrile.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro substituent.

Wissenschaftliche Forschungsanwendungen

3-(5-Chlorooxazolo[5,4-b]pyridine-2-yl)benzonitrile has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-(5-Chlorooxazolo[5,4-b]pyridine-2-yl)benzonitrile is not well-documented. based on its structure, it is likely to interact with molecular targets such as kinases or other enzymes. The presence of the oxazole and pyridine rings suggests potential interactions with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(5-Chlorooxazolo[5,4-b]pyridine-2-yl)benzonitrile is unique due to the presence of the chloro substituent and the benzonitrile group, which impart distinct chemical properties. These features make it a valuable compound for the development of new materials and bioactive molecules.

Eigenschaften

Molekularformel

C13H6ClN3O

Molekulargewicht

255.66 g/mol

IUPAC-Name

3-(5-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)benzonitrile

InChI

InChI=1S/C13H6ClN3O/c14-11-5-4-10-13(17-11)18-12(16-10)9-3-1-2-8(6-9)7-15/h1-6H

InChI-Schlüssel

DLCVGLSJNKLDKS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)C2=NC3=C(O2)N=C(C=C3)Cl)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.